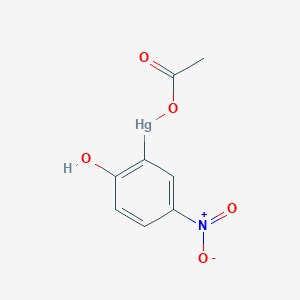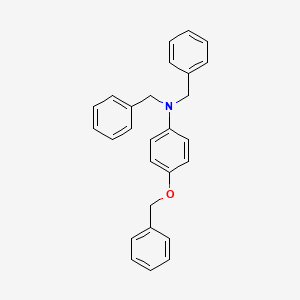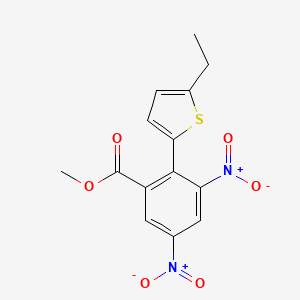
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with carboxylic acid groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high product purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial in its role as a chelating agent. This interaction can disrupt metal-dependent biological processes, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarboxylic acid
- 3,4-Pyridinedicarboxylic acid
- 4-Hydroxy-3,5-pyridinedicarboxylic acid
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
62557-85-1 |
|---|---|
Fórmula molecular |
C20H15NO5 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
1-methyl-2-oxo-4,6-diphenylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C20H15NO5/c1-21-17(13-10-6-3-7-11-13)15(19(23)24)14(12-8-4-2-5-9-12)16(18(21)22)20(25)26/h2-11H,1H3,(H,23,24)(H,25,26) |
Clave InChI |
SFIMJLKUDXIALU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=C(C1=O)C(=O)O)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


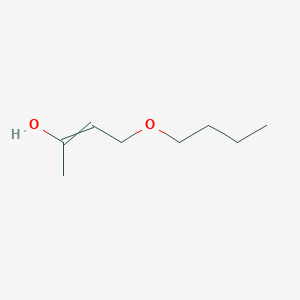
![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
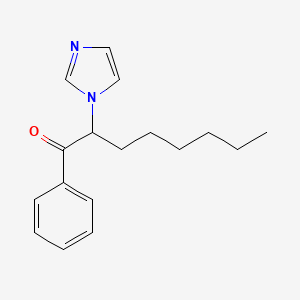

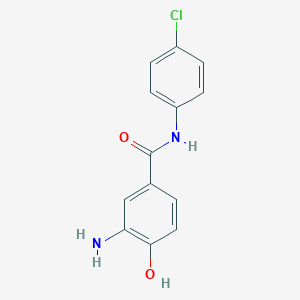
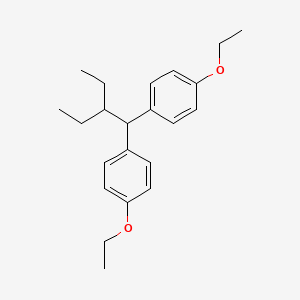
phosphanium chloride](/img/structure/B14512051.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
